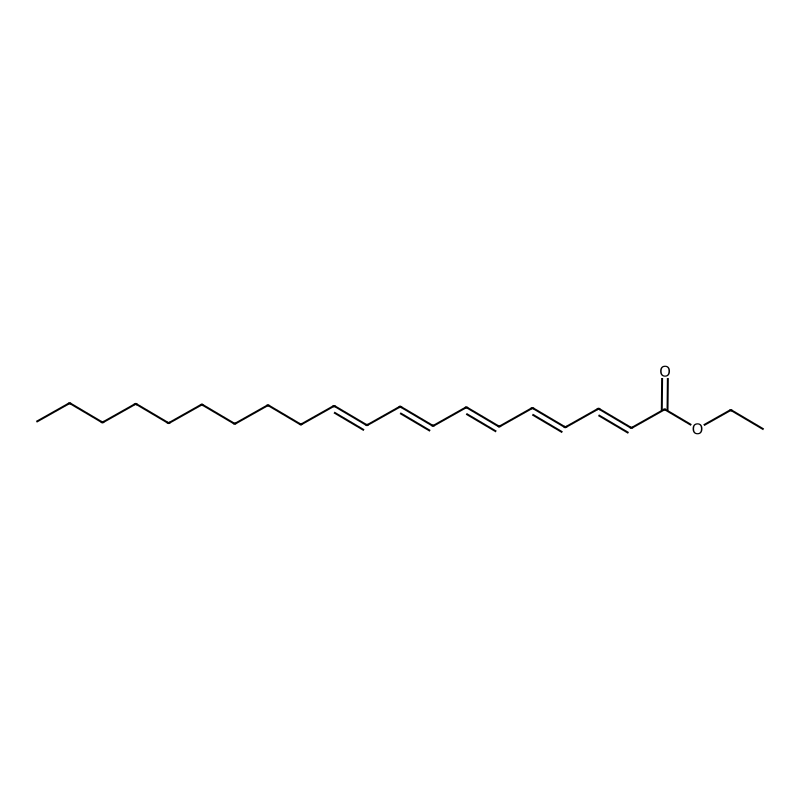

Eicosapentaenoic acid,ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Eicosapentaenoic acid ethyl ester (CAS 73310-10-8) is the highly purified, mono-esterified derivative of the omega-3 polyunsaturated fatty acid EPA. In industrial procurement and pharmaceutical manufacturing, the ethyl ester form is strictly prioritized over natural triglyceride (TG) or free fatty acid (FFA) forms because the esterification process significantly lowers the molecule's boiling point and molecular weight [1]. This thermal advantage enables advanced molecular distillation and supercritical fluid chromatography to achieve ultra-high purity (≥96%), a threshold required for active pharmaceutical ingredients (APIs) and analytical reference standards [2]. As a highly defined, single-molecule lipid, EPA-EE provides a stable baseline for cardiovascular formulation, membrane biophysics, and lipidomic research, entirely free from the confounding variables introduced by crude mixed-lipid formulations.

Substituting pure EPA-EE with crude omega-3-acid ethyl esters (which contain docosahexaenoic acid, DHA) or EPA free fatty acids (FFA) fundamentally compromises experimental reproducibility and formulation stability. Procurement of mixed EPA/DHA esters introduces competing biological mechanisms; most notably, DHA has been shown to increase low-density lipoprotein cholesterol (LDL-C) by up to 45% in severe hypertriglyceridemia models, confounding lipid-lowering assays that require isolated EPA activity[1]. Furthermore, while the EPA FFA form offers high direct intestinal bioavailability, its exposed carboxyl group makes it highly susceptible to rapid autoxidation during storage and processing [2]. Industrial buyers must therefore procure the pure ethyl ester to ensure oxidative stability during soft-gel encapsulation and to isolate the specific pharmacological and biophysical effects of EPA without DHA-induced artifacts.

References

- [1] Jellinger P, et al. 'Omega-3 Fatty Acids - American Association of Clinical Endocrinology.' Endocr Practice. 2017;23(4):479-497.

- [2] Davidson MH, et al. 'A novel omega-3 free fatty acid formulation has dramatically improved bioavailability during a low-fat diet compared with omega-3-acid ethyl esters: The ECLIPSE study.' J Clin Lipidol. 2012.

Distillation Purity and Manufacturability: EPA-EE vs. EPA Triglycerides

For pharmaceutical and analytical procurement, the maximum achievable purity of the lipid is a primary selection driver. Standard omega-3 triglycerides undergo thermal degradation at the high temperatures required for distillation, typically plateauing at 50–65% concentration [1]. In contrast, the esterification of EPA into EPA-EE lowers the boiling point, allowing industrial-scale molecular distillation and chromatography to consistently achieve ≥96% purity without thermal breakdown [2].

| Evidence Dimension | Maximum achievable purity via molecular distillation |

| Target Compound Data | ≥96% purity (EPA-EE) |

| Comparator Or Baseline | 50–65% purity limit (Standard Omega-3 Triglycerides) |

| Quantified Difference | >30% higher absolute purity yield without thermal degradation |

| Conditions | Industrial-scale molecular distillation and supercritical fluid chromatography |

Enables the procurement of pharmaceutical-grade API and precise analytical standards that crude triglyceride distillation cannot achieve.

Assay Specificity and Lipid Metabolism: EPA-EE vs. Mixed EPA/DHA Ethyl Esters

When selecting a lipid for cardiovascular or metabolic modeling, the presence of DHA in mixed omega-3 ester formulations introduces severe confounding variables. Clinical and in vivo models demonstrate that while pure EPA-EE reduces low-density lipoprotein cholesterol (LDL-C) by approximately 5%, mixed EPA/DHA ethyl esters can drive a paradoxical LDL-C increase of up to 45% in severe hypertriglyceridemia conditions[1].

| Evidence Dimension | Impact on LDL-C levels in hypertriglyceridemia models |

| Target Compound Data | ~5% reduction in LDL-C (EPA-EE) |

| Comparator Or Baseline | Up to 45% increase in LDL-C (Mixed EPA/DHA Ethyl Esters) |

| Quantified Difference | ~50% net difference in LDL-C trajectory |

| Conditions | In vivo severe hypertriglyceridemia clinical and preclinical models |

Buyers conducting lipid-lowering research must use pure EPA-EE to avoid the confounding LDL-C elevation inherently caused by DHA co-administration.

Oxidative Stability and Formulation Shelf-Life: EPA-EE vs. EPA Free Fatty Acid

Formulation stability dictates material selection in lipid encapsulation workflows. While EPA free fatty acids (FFA) provide high raw bioavailability, the exposed carboxyl terminus is highly vulnerable to autoxidation and enzymatic degradation. Converting the lipid to EPA-EE protects the functional group, significantly enhancing oxidative stability [1]. This structural protection prevents rapid peroxide formation during ambient storage and high-shear mixing.

| Evidence Dimension | Susceptibility to autoxidation during storage and processing |

| Target Compound Data | High oxidative stability; esterification protects the carboxyl terminus (EPA-EE) |

| Comparator Or Baseline | High susceptibility to rapid oxidation and degradation (EPA Free Fatty Acid) |

| Quantified Difference | Significantly extended shelf-life and thermal tolerance during encapsulation |

| Conditions | Standard ambient storage and soft-gel encapsulation processing |

Ensures reliable batch-to-batch consistency and reduces the need for extreme cold-chain handling during industrial formulation.

Membrane Biophysics and Endothelial Function: EPA-EE vs. DHA-EE

For in vitro cell culture and biophysical studies, the exact integration of polyunsaturated fatty acids into phospholipid bilayers is critical. EPA-EE integrates into cell membranes without disrupting existing cholesterol domains, preserving membrane structural integrity. Conversely, DHA-EE alters membrane cholesterol distribution and increases LDL particle size, fundamentally changing the biophysical baseline of the assay [1].

| Evidence Dimension | Alteration of membrane cholesterol domains and LDL particle size |

| Target Compound Data | Preserves membrane structure and cholesterol distribution (EPA-EE) |

| Comparator Or Baseline | Alters cholesterol domains and increases LDL particle size (DHA-EE) |

| Quantified Difference | Divergent biophysical integration into phospholipid bilayers |

| Conditions | In vitro cell membrane models and endothelial function assays |

Essential for researchers needing precise control over cell membrane fluidity and lipid raft integrity in mechanistic studies without DHA-induced disruption.

Pharmaceutical API Manufacturing for Cardiovascular Therapeutics

EPA-EE is the mandatory choice for formulating triglyceride-lowering drugs where high-purity (≥96%) active ingredients are required. Its use entirely avoids the severe LDL-C raising effects associated with mixed EPA/DHA formulations, ensuring strict regulatory and clinical compliance [1].

Lipidomic Reference Standards and Mass Spectrometry

Due to its enhanced oxidative stability compared to EPA free fatty acids, EPA-EE serves as a highly reliable, long shelf-life reference standard for LC-MS and GC-MS calibrations, ensuring batch-to-batch reproducibility in quantitative lipidomics[1].

Cell Membrane Biophysics and Endothelial Research

In studies examining lipid raft dynamics and membrane fluidity, pure EPA-EE allows researchers to isolate the effects of 20-carbon polyunsaturated fatty acids without the cholesterol-domain disruption and particle size alterations caused by DHA [1].

XLogP3

Dates

Explore Compound Types